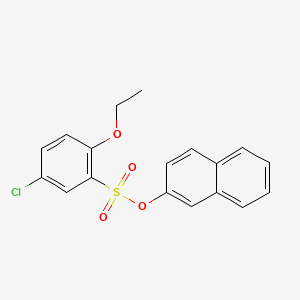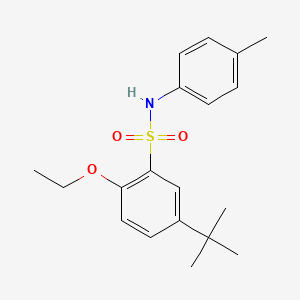
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide, also known as TBS, is a sulfonamide compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide works by binding to the active site of carbonic anhydrase IX, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to have a significant effect on the pH of the tumor microenvironment, leading to a decrease in tumor growth and metastasis. Additionally, 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to have a low toxicity profile and does not affect the normal pH balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide in lab experiments is its selectivity for carbonic anhydrase IX, which makes it a potential candidate for the development of anticancer drugs. Additionally, 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to have a low toxicity profile and does not affect the normal pH balance in the body. However, one limitation of using 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the research of 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide include the development of 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide-based anticancer drugs and the improvement of its synthesis method.
Synthesemethoden
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide can be synthesized using various methods, including the reaction of 4-methylphenylsulfonyl chloride with tert-butyl-2-ethoxybenzene in the presence of a base, such as triethylamine. Another method involves the reaction of 4-methylphenylsulfonyl chloride with 5-tert-butyl-2-ethoxybenzenamine in the presence of a base, such as potassium carbonate. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been studied for its potential as a carbonic anhydrase inhibitor, which is an enzyme that plays a crucial role in regulating the pH balance in the body. Carbonic anhydrase inhibitors have been used in the treatment of various diseases, including glaucoma, epilepsy, and cancer. 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has shown potential as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors. This makes 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-6-23-17-12-9-15(19(3,4)5)13-18(17)24(21,22)20-16-10-7-14(2)8-11-16/h7-13,20H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIOFDBNBJOIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


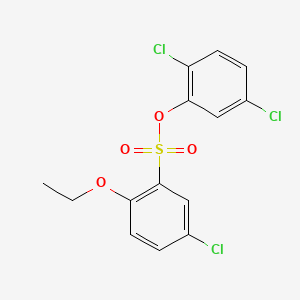


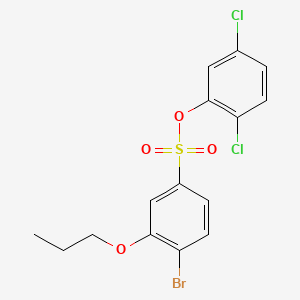

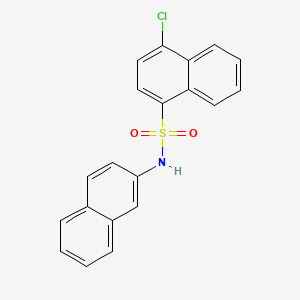
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)
